

CAL-130 Racemate: A Technical Overview of a Potent PI3K δ / γ Inhibitor

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Compound of Interest

Compound Name: CAL-130 Racemate

Cat. No.: B1600120

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Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4][5] The Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4][6] Four isoforms of the p110 catalytic subunit exist: α , β , γ , and δ . [3][6] While p110 α and p110 β are ubiquitously expressed, the expression of p110 δ and p110 γ is primarily restricted to leukocytes, making them attractive targets for hematological malignancies and inflammatory diseases.[6]

CAL-130 is a potent small molecule inhibitor that demonstrates high selectivity for the p110 δ and p110 γ isoforms of PI3K.[7][8] This technical guide provides an in-depth overview of **CAL-130 racemate**, its inhibitory activity, the experimental protocols used for its characterization, and its effects on the PI3K/AKT signaling pathway.

Biochemical Activity and Selectivity

CAL-130 racemate is the racemic mixture of CAL-130 and functions as a potent inhibitor of PI3K δ and PI3K γ . [9][10][11][12][13] The inhibitory activity of CAL-130 has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.

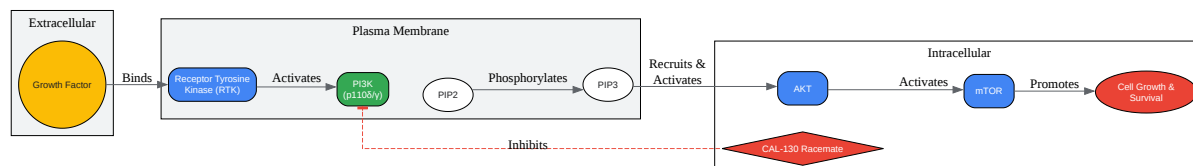
PI3K Isoform	IC50 (nM)
p110δ	1.3[7][8]
p110γ	6.1[7][8]
p110α	115[7][8]
p110β	56[7][8]

Table 1: Inhibitory Activity of CAL-130 against Class I PI3K Isoforms.

As the data indicates, CAL-130 displays significant selectivity for the δ and γ isoforms over the α and β isoforms.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

CAL-130 exerts its effects by inhibiting the catalytic activity of PI3K δ and PI3K γ , which are crucial components of the PI3K/AKT/mTOR signaling cascade.^[1] By blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), CAL-130 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.^{[1][2]} This disruption of the signaling pathway ultimately leads to the inhibition of cell growth, proliferation, and survival in cells dependent on PI3K δ and PI3K γ signaling.^[1]



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Caption: PI3K/AKT Signaling Pathway Inhibition by **CAL-130 Racemate**.

Experimental Protocols

This section details the methodologies employed to characterize the activity of **CAL-130 racemate**.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of recombinant PI3K isoforms and the inhibitory effect of CAL-130. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.^{[4][6][14][15][16]}

Materials:

- Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101)
- **CAL-130 Racemate**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)
- ATP
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)^[14]
- 384-well plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **CAL-130 racemate** in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
- Kinase Reaction Setup: In a 384-well plate, add the recombinant PI3K enzyme, the lipid substrate (PIP2), and the **CAL-130 racemate** dilution (or vehicle control).

- Initiation of Reaction: Initiate the kinase reaction by adding ATP at a concentration consistent with the K_m for each enzyme.[\[7\]](#)[\[8\]](#)
- Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[\[17\]](#)
- Termination and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[\[14\]](#)[\[17\]](#)
- ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and to initiate the luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[\[4\]](#)[\[14\]](#)
- Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis: Calculate the percent inhibition for each concentration of **CAL-130 racemate** and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of CAL-130 on the proliferation of cancer cell lines.

Materials:

- CCRF-CEM cells (human T-cell acute lymphoblastic leukemia cell line)
- **CAL-130 Racemate**
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Hemocytometer
- Trypan blue solution

Procedure:

- Cell Seeding: Seed CCRF-CEM cells at a defined density in a multi-well plate.

- **Compound Treatment:** Treat the cells with various concentrations of **CAL-130 racemate** (e.g., 1, 2.5, and 5 μ M) or vehicle control.[7][8]
- **Incubation:** Incubate the cells for a specified period (e.g., 72 hours).
- **Cell Counting:** At the end of the incubation period, harvest the cells and perform a cell count using a hemocytometer and trypan blue exclusion to differentiate between viable and non-viable cells.[7][8]
- **Data Analysis:** Determine the effect of CAL-130 on cell proliferation by comparing the number of viable cells in the treated wells to the control wells.

In Vivo Xenograft Model in Mice

This protocol outlines a general workflow for evaluating the in vivo efficacy of a PI3K inhibitor like CAL-130 in a tumor xenograft model.[1][18][19][20][21][22]

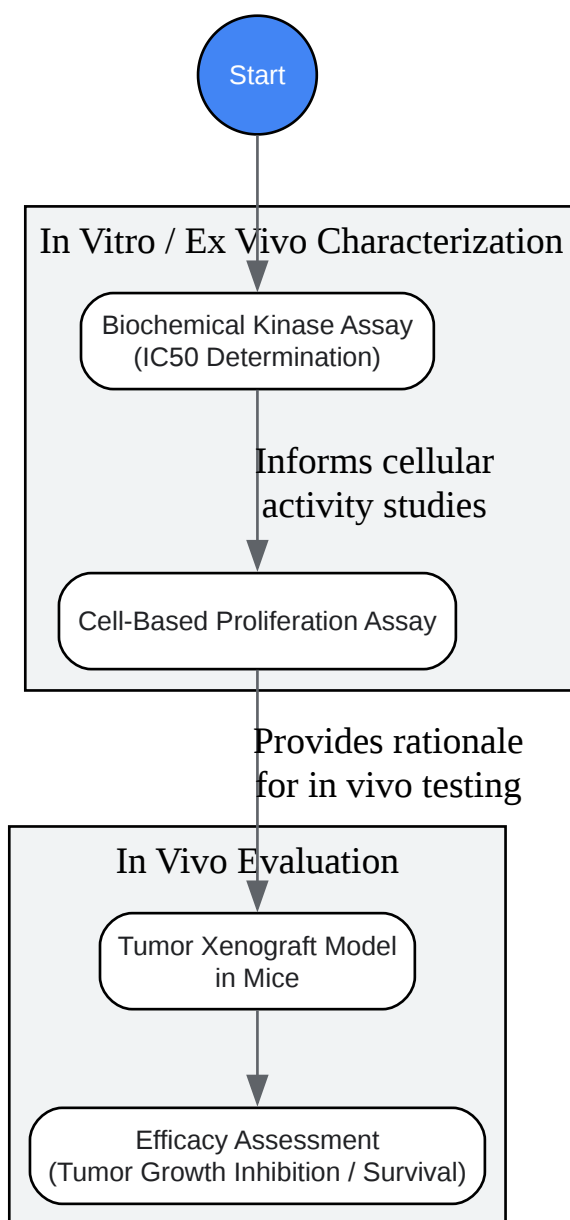
Materials:

- Immunodeficient mice (e.g., NOD/SCID)
- Cancer cell line (e.g., CCRF-CEM cells engineered to express luciferase for bioluminescence imaging)[7][8]
- Matrigel
- **CAL-130 Racemate**
- Vehicle solution (e.g., 0.5% methylcellulose, 0.1% Tween 80)[7][8]
- D-luciferin for imaging

Procedure:

- **Cell Implantation:** Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.[7][8]
- **Tumor Growth:** Allow the tumors to establish and reach a palpable size.

- Treatment: Randomize the mice into treatment and control groups. Administer **CAL-130 racemate** (e.g., 10 mg/kg) or vehicle control via oral gavage at a defined schedule (e.g., every 8 hours for a specified number of days).[\[7\]](#)[\[8\]](#)
- Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers or through bioluminescence imaging after intraperitoneal injection of D-luciferin.[\[7\]](#)[\[8\]](#)
- Animal Health Monitoring: Monitor the general health of the animals, including body weight and any signs of toxicity.
- Efficacy Assessment: At the end of the study, assess the efficacy of **CAL-130 racemate** by comparing the tumor growth in the treated group to the control group. In survival studies, monitor the animals until a predefined endpoint is reached.[\[7\]](#)[\[8\]](#)



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Caption: Experimental Workflow for **CAL-130 Racemate** Characterization.

Conclusion

CAL-130 racemate is a potent and selective dual inhibitor of PI3K δ and PI3K γ . Its mechanism of action, centered on the inhibition of the PI3K/AKT signaling pathway, provides a strong rationale for its investigation in hematological malignancies and other diseases where these isoforms play a key oncogenic role. The experimental protocols detailed in this guide provide a

framework for the continued evaluation of CAL-130 and similar targeted therapies. Further research will be crucial to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from its use.

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